molecular formula C14H18F3N3O B5870918 4-ethyl-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide

4-ethyl-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide

Cat. No. B5870918
M. Wt: 301.31 g/mol
InChI Key: MNZOYOIUZVPTBY-UHFFFAOYSA-N
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Description

4-ethyl-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide, also known as TFP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. TFP belongs to the class of piperazine derivatives and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Mechanism of Action

4-ethyl-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and mood. It also has affinity for the dopamine D2 receptor, which is implicated in the pathophysiology of schizophrenia. 4-ethyl-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide's mechanism of action is complex and involves the modulation of multiple neurotransmitter systems in the brain.
Biochemical and Physiological Effects
4-ethyl-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to decrease levels of the stress hormone cortisol, suggesting a potential role in the regulation of the stress response.

Advantages and Limitations for Lab Experiments

4-ethyl-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized in large quantities, making it a cost-effective option for research purposes. However, 4-ethyl-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide's mechanism of action is complex and may require further investigation to fully understand its effects.

Future Directions

There are several future directions for research on 4-ethyl-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide. One area of interest is its potential as a therapeutic agent for anxiety and depression. Further studies are needed to determine its efficacy and safety in humans. Additionally, 4-ethyl-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide's mechanism of action could be further elucidated through the use of advanced imaging techniques and molecular biology approaches. Finally, 4-ethyl-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide's potential as a tool for studying neurotransmitter systems in the brain could be explored through the use of animal models and in vitro assays.

Synthesis Methods

4-ethyl-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide can be synthesized through a multi-step process that involves the reaction of 3-(trifluoromethyl)aniline with ethyl chloroformate, followed by the addition of piperazine and subsequent purification steps. The synthesis of 4-ethyl-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide has been optimized to improve yield and purity, making it a viable option for research purposes.

Scientific Research Applications

4-ethyl-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide has been studied for its potential therapeutic effects in various conditions, including anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant properties in animal models, and its mechanism of action has been linked to the modulation of neurotransmitter systems in the brain.

properties

IUPAC Name

4-ethyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3O/c1-2-19-6-8-20(9-7-19)13(21)18-12-5-3-4-11(10-12)14(15,16)17/h3-5,10H,2,6-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZOYOIUZVPTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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